

1-(tert-Butoxy)-4-chlorobenzene structure and bonding

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Compound of Interest

Compound Name: 1-(tert-Butoxy)-4-chlorobenzene

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An In-depth Technical Guide to the Structure and Bonding of **1-(tert-Butoxy)-4-chlorobenzene**
For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(tert-Butoxy)-4-chlorobenzene, a key intermediate in modern organic synthesis, presents a fascinating case study in molecular architecture and electronic interplay. This guide provides a comprehensive analysis of its structure and bonding, moving beyond a superficial overview to explore the nuanced interactions between its functional groups. We will dissect the competing electronic effects of the tert-butoxy and chloro substituents, quantify the impact of steric hindrance, and correlate these fundamental principles to the molecule's spectroscopic signature and synthetic utility. This document serves as a technical resource for professionals leveraging this versatile building block in pharmaceutical and materials science applications.

Molecular Architecture and Identification

1-(tert-Butoxy)-4-chlorobenzene is an aromatic ether organohalide compound.^[1] At room temperature, it typically exists as a colorless to pale yellow liquid or a white to off-white crystalline solid.^{[1][2][3]} Its identity is unambiguously established by its unique identifiers and molecular formula.

Identifier	Value
IUPAC Name	1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene[1][4]
CAS Number	18995-35-2[5]
Molecular Formula	C ₁₀ H ₁₃ ClO[1][6]
Molecular Weight	184.66 g/mol [5][6]
Common Synonyms	tert-Butyl 4-chlorophenyl ether, 4-Chloro-1-tert-butoxybenzene[5][7]

The molecule's structure consists of a central benzene ring disubstituted at opposite ends, a pattern known as para (or 1,4) substitution.[5] This arrangement imparts a degree of symmetry to the molecule and is critical to its electronic properties.[5] One substituent is a bulky tert-butoxy group [-O-C(CH₃)₃], and the other is a chlorine atom [-Cl].

Caption: 2D structure of **1-(tert-butoxy)-4-chlorobenzene**.

A Deep Dive into Chemical Bonding and Electronic Effects

The chemical behavior of **1-(tert-butoxy)-4-chlorobenzene** is dictated by the intricate dance of electrons within its covalent bonds and the spatial arrangement of its atoms. The sp²-hybridized carbons of the benzene ring form a planar, delocalized π-electron system, which is then modulated by the attached substituents.

The Dueling Nature of Substituent Effects

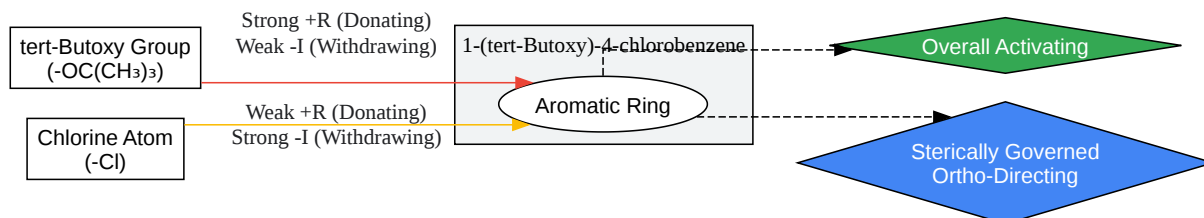
The tert-butoxy and chloro groups exert opposing electronic influences on the aromatic ring, a crucial concept for predicting reactivity in electrophilic aromatic substitution.

- The tert-Butoxy Group (-O-C(CH₃)₃): This group acts as a potent activating group.
 - Resonance Effect (+R): The primary influence is the donation of an oxygen lone pair into the benzene ring's π-system. This delocalization increases the electron density on the

ring, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles.

- Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the tert-butoxy group also withdraws electron density from the ring through the sigma bond framework. However, this inductive effect is significantly weaker than the powerful resonance donation.
- Steric Hindrance: The defining feature of the tert-butyl moiety is its immense steric bulk.^[8] Composed of three methyl groups on a quaternary carbon, it creates a large, rigid spatial domain.^[8] This bulk effectively shields the adjacent ortho positions, making electrophilic attack at the para position highly favorable, even though the ortho positions are also electronically activated.^[8]
- The Chlorine Atom (-Cl): This substituent is a classic example of an ortho, para-directing deactivator.
 - Inductive Effect (-I): Chlorine's high electronegativity causes a strong withdrawal of electron density from the ring via the C-Cl sigma bond.^[5] This effect lowers the overall electron density of the ring, making it less reactive towards electrophiles compared to unsubstituted benzene.^[5]
 - Resonance Effect (+R): Like oxygen, chlorine possesses lone pairs that can be donated to the aromatic π -system. This resonance effect increases electron density at the ortho and para positions. While this effect exists, it is much weaker than chlorine's inductive withdrawal.

The Net Result: The powerful activating (+R) effect of the tert-butoxy group dominates the deactivating (-I) effect of the chlorine. Therefore, the ring is considered "activated" overall. The directing effects of both groups coincide, strongly favoring reactions at the positions ortho to the tert-butoxy group (and meta to the chlorine). However, due to the profound steric hindrance from the tert-butyl group, incoming reagents are primarily directed to the positions shown in the diagram below.



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Caption: Logic diagram of substituent electronic effects.

Experimental Validation: Spectroscopic Analysis

The proposed structure and bonding are rigorously confirmed by modern spectroscopic techniques. Each method provides a unique piece of the puzzle, validating the connectivity and electronic environment of the atoms.

Technique	Expected Observation & Rationale
^1H NMR	~ 1.3 ppm (singlet, 9H): Corresponds to the nine chemically equivalent protons of the sterically rigid tert-butyl group.[5] ~ 6.8 -7.3 ppm (two doublets, 4H total): The 1,4-substitution pattern creates two sets of chemically equivalent aromatic protons, which appear as two distinct doublets due to coupling with their neighbors.[5]
^{13}C NMR	~ 30 -35 ppm & ~ 75 -80 ppm: Signals for the methyl carbons and the quaternary carbon of the tert-butyl group, respectively. ~ 115 -155 ppm (four signals): Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons.
Mass Spec.	m/z 184/186: The molecular ion peak $[\text{M}]^+$ will appear as a doublet in an approximate 3:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom (^{35}Cl and ^{37}Cl).[5] m/z 57: A prominent base peak corresponding to the very stable tert-butyl cation, $[(\text{CH}_3)_3\text{C}]^+$, formed by fragmentation.[5] m/z 128/130: Loss of isobutylene from the molecular ion.[5]
IR Spec.	~ 2900 -3000 cm^{-1} : C-H stretching from the aliphatic tert-butyl group. ~ 3030 -3100 cm^{-1} : Aromatic C-H stretching. ~ 1250 cm^{-1} : Strong C-O stretching characteristic of an aryl-alkyl ether. ~ 1000 -1100 cm^{-1} : C-Cl stretching.

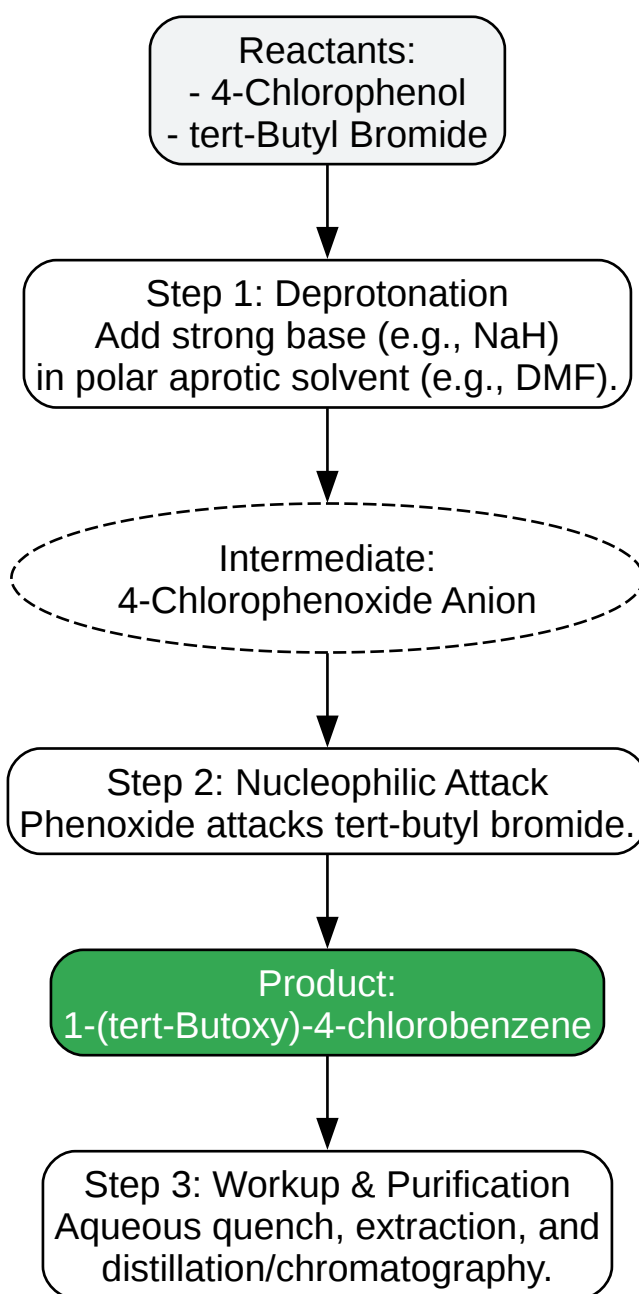
Synthesis Protocol and Reactivity Insights

The understanding of this molecule's bonding directly informs its synthesis and subsequent use as a chemical intermediate.

Standard Synthetic Protocol: Williamson Ether Synthesis

The most common and reliable method for preparing **1-(tert-butoxy)-4-chlorobenzene** is a variation of the Williamson ether synthesis.[1] This pathway involves the nucleophilic attack of a phenoxide on a tertiary alkylating agent.

Reaction: 4-chlorophenol + tert-Butyl Halide → **1-(tert-Butoxy)-4-chlorobenzene**



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Caption: Workflow for the synthesis of the target compound.

Detailed Methodology:

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dimethylformamide (DMF).
- Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the DMF at 0 °C.
- Phenoxide Formation: Slowly add a solution of 4-chlorophenol in DMF to the NaH suspension. Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the complete formation of the sodium 4-chlorophenoxide.
- Alkylation: Cool the reaction mixture again to 0 °C and add tert-butyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Workup: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure **1-(tert-butoxy)-4-chlorobenzene**.

Reactivity and Synthetic Utility

1-(tert-Butoxy)-4-chlorobenzene serves primarily as a versatile building block for more complex molecules in the pharmaceutical and agrochemical industries.^{[1][3]}

- Protecting Group: The tert-butoxy group can serve as a bulky, acid-labile protecting group for the phenol functionality. It is stable to many reaction conditions but can be readily cleaved using strong acids like trifluoroacetic acid (TFA).^[9]
- Precursor to Active Molecules: The molecule is a precursor for compounds with specific biological activities and is used to prepare p-tert-butoxystyrene, an important monomer.^[5]

- Computational Modeling: It has been utilized in the in silico prediction of drug-induced myelotoxicity using Naive Bayes methods.[5][10]

Conclusion

The structure of **1-(tert-butoxy)-4-chlorobenzene** is a masterclass in the interplay of fundamental organic chemistry principles. The activating, sterically-demanding tert-butoxy group and the deactivating, ortho, para-directing chlorine atom create a unique electronic and steric environment on the aromatic ring. This combination governs the molecule's spectroscopic properties, dictates its reactivity, and underpins its value as a key intermediate in the synthesis of high-value compounds. A thorough grasp of its bonding and structure is essential for any scientist seeking to exploit its full potential in drug design and materials development.

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